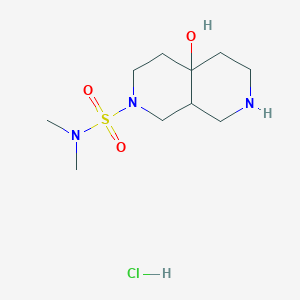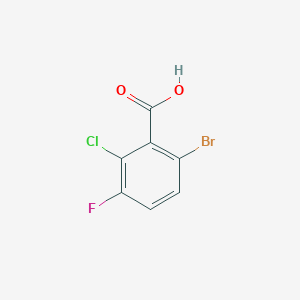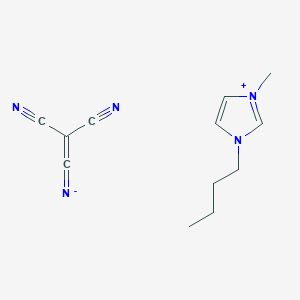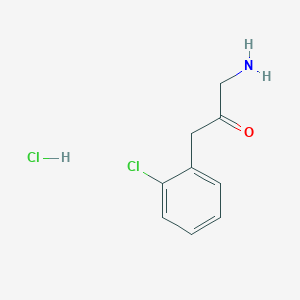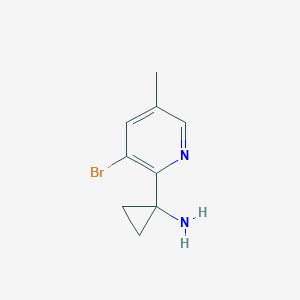![molecular formula C18H17FN4O B1383847 4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2096317-55-2](/img/structure/B1383847.png)
4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Vue d'ensemble
Description
This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit important biological activities .
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been used in the synthesis of new Schiff bases, which have shown promising antimicrobial activity . The antibacterial and antifungal activities of all synthesized compounds were tested . Several new substances have shown moderate antifungal activity against Candida spp .
Antifungal Activity
The compound has shown potential in the treatment of fungal infections. In particular, one derivative showed high activity directed against C. albicans .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies. The effect of the synthesized compounds on cell lines was examined .
Docking Studies
The compound has been used in docking studies to elucidate the mechanism of the antibacterial and antifungal activity of the tested compounds .
Antitumor Activity
Pyrazolines and their derivatives, including this compound, have shown potential antitumor activities .
Antioxidant Activity
The compound has shown potential antioxidant activity. It has been studied for its effects on reactive oxygen species (ROS) overexpression and disease development .
Anticonvulsant Activity
The compound has shown potential anticonvulsant activity. It has been studied for its effects on nerve pulses’ transmission in both mammals and fish .
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory activity. It has been studied for its effects on various cellular components negatively affected by oxidative stress .
Mécanisme D'action
Target of Action
The compound “4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” belongs to the class of 4-quinolone and its analogs . These compounds are known to be biologically active and serve as a broad spectrum of pharmaceutical drug scaffolds . They have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .
Mode of Action
4-quinolone and its derivatives generally work by interacting with their targets, causing changes that lead to their therapeutic effects . For example, some quinolones inhibit bacterial DNA gyrase or the topoisomerase IV enzyme, thereby inhibiting DNA replication and transcription .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it can influence the production of reactive oxygen species (ROS), which are known to increase dramatically under cellular damage . Overexpression of ROS has been linked to the development of diseases such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
The result of the compound’s action can vary depending on its specific targets and the biochemical pathways it affects. For instance, it can lead to the regulation of various acute and chronic diseases, as mentioned earlier . Additionally, it can affect the activity of enzymes like acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Propriétés
IUPAC Name |
4-amino-1-(3-fluorophenyl)-7,7-dimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-18(2)7-13-15(14(24)8-18)16(20)12-9-21-23(17(12)22-13)11-5-3-4-10(19)6-11/h3-6,9H,7-8H2,1-2H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMOOADZKJOMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC=C4)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)
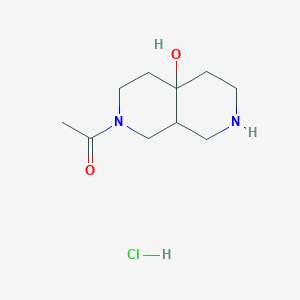
![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)
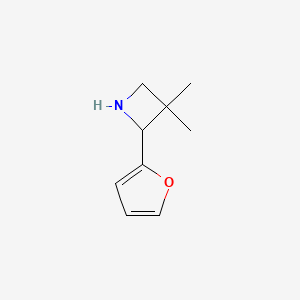
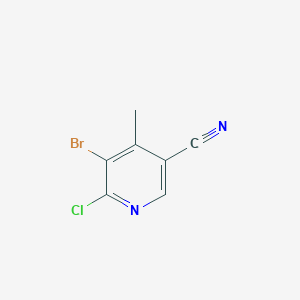
![(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383775.png)
